molecular formula C10H19NO2 B1400561 trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester CAS No. 1193512-60-5

trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester

Cat. No.: B1400561
CAS No.: 1193512-60-5
M. Wt: 185.26 g/mol
InChI Key: KTBOUHYPMKNDRT-UHFFFAOYSA-N
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Description

trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester: is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclohexane, featuring an amino group at the 4-position and an isopropyl ester group at the carboxylic acid position

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester typically involves the catalytic hydrogenation of 4-aminobenzoic acid derivatives. The process can be carried out under basic conditions using suitable catalysts such as platinum or Raney nickel. The reaction is performed in a suitable solvent or solvent mixture, often under low hydrogen pressure, to achieve a high yield of the trans isomer .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the epimerization of cis-4-amino-1-cyclohexanecarboxylic acid to the trans form, often using sodium hydroxide or potassium alkoxides as bases . The reaction conditions are optimized to ensure high purity and yield, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides and other substituted products.

Scientific Research Applications

Chemistry: In organic synthesis, trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: It can act as a lysine analogue, useful in characterizing binding sites in proteins such as plasminogen .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of different products.

Mechanism of Action

The mechanism of action of trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester involves its interaction with specific molecular targets. As a lysine analogue, it can bind to lysine-binding sites in proteins, inhibiting their function. This interaction can affect various biological pathways, including those involved in blood clotting and fibrinolysis .

Comparison with Similar Compounds

  • cis 4-Amino-cyclohexanecarboxylic acid isopropyl ester
  • trans 4-Aminocyclohexanecarboxylic acid
  • cis 4-Aminocyclohexanecarboxylic acid

Comparison:

Properties

IUPAC Name

propan-2-yl 4-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h7-9H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBOUHYPMKNDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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